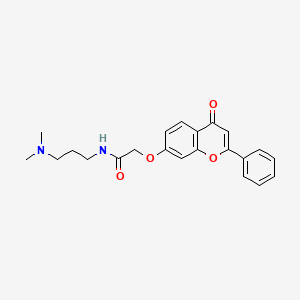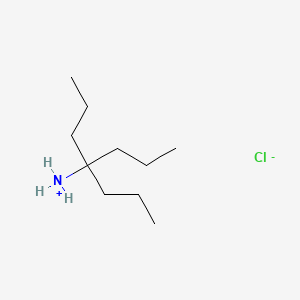
(1,1-Dipropylbutyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dipropylbutyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C10H24ClN. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is characterized by its long alkyl chains, which contribute to its unique properties and functionalities.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Production of primary or secondary amines.
Substitution: Generation of various substituted ammonium salts.
Comparison with Similar Compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
56065-37-3 |
|---|---|
Molecular Formula |
C10H24ClN |
Molecular Weight |
193.76 g/mol |
IUPAC Name |
4-propylheptan-4-ylazanium;chloride |
InChI |
InChI=1S/C10H23N.ClH/c1-4-7-10(11,8-5-2)9-6-3;/h4-9,11H2,1-3H3;1H |
InChI Key |
ZDHVFXADPHSDRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


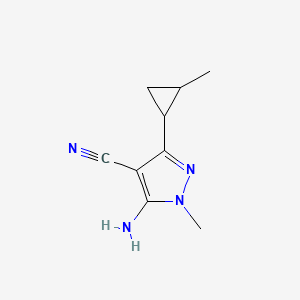
![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)

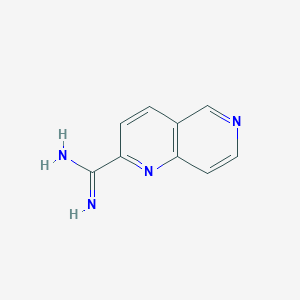
![[(2S,3S,5R,6S,7S,8S,13R,14R,17R)-8-acetyloxy-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B15345189.png)
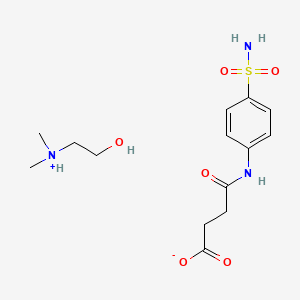
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
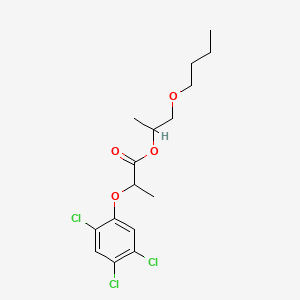

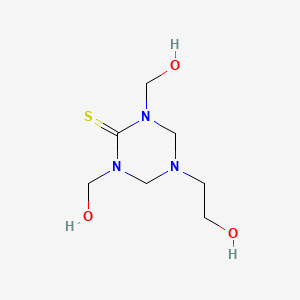
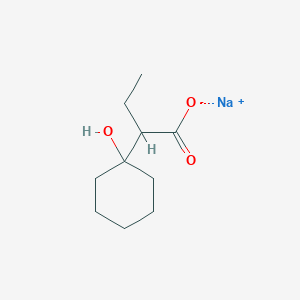
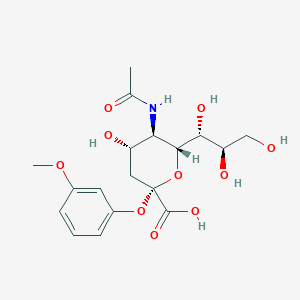
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
